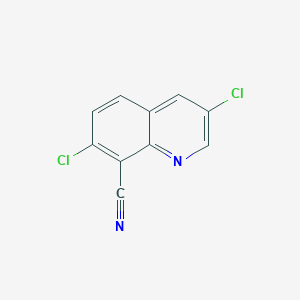

3,7-Dichloroquinoline-8-carbonitrile

CAS No.: 88347-01-7

Cat. No.: VC14424502

Molecular Formula: C10H4Cl2N2

Molecular Weight: 223.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88347-01-7 |

|---|---|

| Molecular Formula | C10H4Cl2N2 |

| Molecular Weight | 223.05 g/mol |

| IUPAC Name | 3,7-dichloroquinoline-8-carbonitrile |

| Standard InChI | InChI=1S/C10H4Cl2N2/c11-7-3-6-1-2-9(12)8(4-13)10(6)14-5-7/h1-3,5H |

| Standard InChI Key | ZKAIPXMHVYCWND-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 223.06 g/mol . Its IUPAC name, 3,7-dichloroquinoline-8-carbonitrile, reflects the positions of substituents on the bicyclic quinoline system. X-ray crystallographic studies of related esters, such as ethyl 3,7-dichloroquinoline-8-carboxylate, reveal planar quinoline rings stabilized by π-π stacking interactions (interplanar distances: 3.642–3.716 Å) .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.06 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Low in polar solvents | |

| LogP (Octanol-Water) | Estimated 3.2–3.8 |

Synthesis and Production

Synthetic Pathways

Biological Activity and Applications

Herbicidal Efficacy

3,7-Dichloroquinoline-8-carbonitrile derivatives are potent herbicides. Patent US4717416A demonstrates that postemergence application at 1.0–3.0 kg/ha effectively controls broadleaf weeds by inducing oxidative stress and disrupting metabolic pathways . Field trials of related compounds, such as quinclorac (3,7-dichloroquinoline-8-carboxylic acid), show 90–95% inhibition of barnyard grass (Echinochloa crus-galli) at 300 g/ha .

Mechanism of Action

The nitrile and chlorine substituents enhance bioactivity by increasing lipophilicity and target binding. Studies suggest interaction with plant-specific enzymes, such as acetolactate synthase (ALS), though exact targets remain under investigation .

Table 2: Herbicidal Activity of Selected Derivatives

| Compound | Target Weed | EC₅₀ (g/ha) | Source |

|---|---|---|---|

| Quinclorac | Barnyard grass | 10.37 | |

| 10a (Pyrazole derivative) | Barnyard grass | 10.53 |

Recent Developments and Future Directions

Derivative Optimization

Recent work focuses on enhancing selectivity and reducing environmental impact. A 2021 study synthesized 25 pyrazole-containing derivatives, with compound 10a (1,3-dimethyl-1H-pyrazol-5-yl ester) showing herbicidal efficacy equal to quinclorac at half the dosage (150 g/ha) .

Crystallographic Advances

X-ray diffraction analyses of ethyl and propyl esters reveal stabilization via intermolecular hydrogen bonds (C–H⋯N) and π-π interactions, informing drug design strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume